molecular formula C8H3F2NO2 B3026626 4-Cyano-2,3-difluorobenzoic acid CAS No. 1033997-04-4

4-Cyano-2,3-difluorobenzoic acid

Cat. No.: B3026626
CAS No.: 1033997-04-4
M. Wt: 183.11
InChI Key: VJAVLRNWDQDQPP-UHFFFAOYSA-N
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Description

4-Cyano-2,3-difluorobenzoic acid is an organic compound with the molecular formula C8H3F2NO2 It is a derivative of benzoic acid, characterized by the presence of cyano and difluoro substituents on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyano-2,3-difluorobenzoic acid typically involves the introduction of cyano and difluoro groups onto a benzoic acid scaffold. One common method involves the reaction of 2,3-difluorobenzonitrile with a suitable oxidizing agent to introduce the carboxylic acid group. For instance, periodic acid and chromium(VI) oxide in acetonitrile can be used to achieve this transformation .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Cyano-2,3-difluorobenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized under strong oxidizing conditions.

    Reduction: Reduction reactions can convert the cyano group to an amine.

    Substitution: The difluoro groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Chromium(VI) oxide and periodic acid in acetonitrile.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic aromatic substitution using reagents like sodium methoxide.

Major Products:

    Oxidation: Further oxidized benzoic acid derivatives.

    Reduction: Amino derivatives of the original compound.

    Substitution: Various substituted benzoic acids depending on the nucleophile used.

Scientific Research Applications

4-Cyano-2,3-difluorobenzoic acid has diverse applications in scientific research:

Comparison with Similar Compounds

    2,3-Difluorobenzoic acid: Lacks the cyano group, making it less reactive in certain transformations.

    4-Cyano-2-fluorobenzoic acid: Contains only one fluorine atom, which may affect its reactivity and applications.

    2,4-Difluorobenzoic acid: Different substitution pattern, leading to distinct chemical properties.

Uniqueness: 4-Cyano-2,3-difluorobenzoic acid is unique due to the combination of cyano and difluoro groups, which impart specific reactivity and stability. This makes it a valuable compound for various synthetic and industrial applications.

Properties

IUPAC Name

4-cyano-2,3-difluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3F2NO2/c9-6-4(3-11)1-2-5(7(6)10)8(12)13/h1-2H,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJAVLRNWDQDQPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C#N)F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20731304
Record name 4-Cyano-2,3-difluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20731304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1033997-04-4
Record name 4-Cyano-2,3-difluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20731304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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